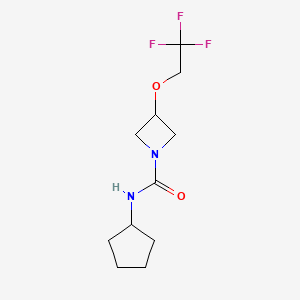

N-cyclopentyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

DNA Methylation and Leukemia Treatment

Decitabine, a cytosine analog, demonstrates potent antileukemic activity by inducing gene activation and cellular differentiation, possibly through DNA hypomethylation. It has been evaluated for treating poor prognosis acute myeloid leukemia (AML) patients, showing efficacy with mild extra-hematological toxicity. The drug's action involves both a differentiation induction effect and a cytotoxic mechanism, with complete and partial remissions achieved through leukemia cell differentiation as evidenced by the kinetic of remission and immunotyping studies (Petti et al., 1993).

Cytogenetic Responses in Myelodysplastic Syndrome

Low-dose decitabine treatment has shown to ameliorate cytopenias and induce trilineage responses in patients with high-risk myelodysplastic syndrome (MDS), with significant cytogenetic responses observed. These responses are associated with improved survival compared to patients where the cytogenetically abnormal clone persists. The drug's efficacy is particularly noted in patients with 'high-risk' chromosomal abnormalities (Lübbert et al., 2001).

Epigenetic Therapy in Advanced Leukemia

A study combining decitabine with the histone deacetylase inhibitor valproic acid in patients with advanced leukemia, including older untreated patients, reported safe use and objective responses. The treatment resulted in transient DNA hypomethylation and global histone acetylation, associated with p15 reactivation. The response rates were significantly higher in patients with lower pretreatment levels of p15 methylation, indicating the importance of epigenetic modifications in therapy efficacy (Garcia-Manero et al., 2006).

Safety and Hazards

特性

IUPAC Name |

N-cyclopentyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F3N2O2/c12-11(13,14)7-18-9-5-16(6-9)10(17)15-8-3-1-2-4-8/h8-9H,1-7H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVFIYSHEQSWMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N2CC(C2)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2822809.png)

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2822813.png)

![Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2822814.png)

![3-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2822819.png)

![N-[5-carbamoyl-2-(pyrrolidin-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2822826.png)

![N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline](/img/structure/B2822832.png)